[2-(Aminomethyl)cyclopropyl]methanol
Overview
Description
“[2-(Aminomethyl)cyclopropyl]methanol” is a chemical compound with the molecular formula C5H11NO . It has a molecular weight of 101.15 g/mol .
Molecular Structure Analysis
The molecular structure of [2-(Aminomethyl)cyclopropyl]methanol consists of a cyclopropyl group (a three-membered carbon ring) attached to a methanol group via an aminomethyl group .Scientific Research Applications
Synthesis of Enantiomerically Pure Amino Acids : Altamore et al. (2013) describe the synthesis of enantiomerically pure 2S-amino-3-(2′-aminomethyl-cyclopropyl)propionic acid, which is a new form of methano-l-lysine. This synthesis is part of research exploring novel amino acids and derivatives (Altamore et al., 2013).
Direct N-Monomethylation Using Methanol : Li et al. (2012) discuss a method for N-monomethylation of primary amines using methanol. This method is significant for its low catalyst loading, broad substrate scope, and high selectivity, relevant to the field of organic synthesis (Li et al., 2012).
Synthesis of Novel Nucleosides : Rifé and Ortuño (1999) achieved the synthesis of new cyclopropyl carbocyclic nucleosides, highlighting a method that could be relevant in medicinal chemistry and drug development (Rifé & Ortuño, 1999).
Impact of Methanol on Lipid Dynamics : Nguyen et al. (2019) studied the influence of methanol on lipid dynamics, specifically on 1,2-dimyristoyl-sn-glycero-3-phosphocholine flip-flop and transfer. This research is relevant to understanding solvent effects in biological membranes (Nguyen et al., 2019).
Syntheses of N-Protected Methionine Stereoisomers : Burgess and Ke (1996) report the preparation of stereoisomers of N-protected forms of 2,3-methanomethionine, which are cyclopropyl derivatives of methionine. This synthesis contributes to the field of amino acid derivatives (Burgess & Ke, 1996).
Halohydrofuran Synthesis : Mothe et al. (2011) describe a method for synthesizing 3-halohydrofurans from cyclopropyl methanols, which is significant for the synthesis of organic compounds with potential applications in pharmaceuticals (Mothe et al., 2011).
Methanol in Organic Synthesis : Meng et al. (2020) discuss the electrochemical α-methoxymethylation and aminomethylation of propiophenones using methanol, highlighting its role as a green C1 source in organic synthesis (Meng et al., 2020).
Synthesis of NMDA Receptor Antagonists : Dappen et al. (1991) synthesized cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid, which were evaluated as competitive antagonists for the NMDA receptor. This research is relevant to neuroscience and pharmacology (Dappen et al., 1991).
properties
IUPAC Name |
[2-(aminomethyl)cyclopropyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c6-2-4-1-5(4)3-7/h4-5,7H,1-3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFJLNNLCHRICT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1CO)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Aminomethyl)cyclopropyl]methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.